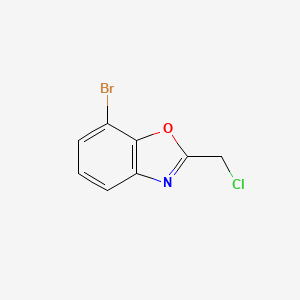

7-bromo-2-(chloromethyl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-bromo-2-(chloromethyl)-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with bromine at the 7th position and a chloromethyl group at the 2nd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(chloromethyl)-1,3-benzoxazole typically involves the bromination of 2-(chloromethyl)-1,3-benzoxazole. This can be achieved through the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-(chloromethyl)-1,3-benzoxazole.

Bromination: The bromination of 2-(chloromethyl)-1,3-benzoxazole is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

7-bromo-2-(chloromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The bromine atom at the 7th position can be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl-benzoxazole derivative, while coupling reactions could produce various aryl-substituted benzoxazole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-2-(chloromethyl)-1,3-benzoxazole serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against several diseases.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. For example, compounds similar to this compound were tested against Bacillus subtilis and Escherichia coli, showing promising antibacterial effects .

Anticancer Potential

The anticancer efficacy of benzoxazole derivatives has been extensively studied. In vitro tests on human colorectal carcinoma cell lines (HCT-116) indicated that certain analogues exhibit cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil. Structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole structure can enhance anticancer efficacy .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules. The chloromethyl group is particularly reactive and can participate in various coupling reactions to form more complex structures .

Case Study: Synthesis of Novel Compounds

A study highlighted the use of this compound in synthesizing novel benzoxazole derivatives with enhanced biological activities. The chloromethyl moiety was employed to create linkages with other functional groups, leading to compounds with improved pharmacological profiles .

Material Science

The unique combination of bromine and chloromethyl groups in this compound lends itself to applications in material science. Researchers are exploring its use in developing materials with specific electronic or optical properties.

Potential Applications

- Flame Retardants : The presence of halogen atoms may provide flame-retardant properties.

- Polymers : Its incorporation into polymer matrices could enhance thermal stability and mechanical strength .

Recent research has indicated diverse biological activities associated with benzoxazole derivatives:

Mécanisme D'action

The mechanism of action of 7-bromo-2-(chloromethyl)-1,3-benzoxazole would depend on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chloromethyl groups can facilitate binding interactions or covalent modifications, leading to the desired biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(chloromethyl)-1,3-benzoxazole: Lacks the bromine substitution, which may affect its reactivity and biological activity.

7-bromo-1,3-benzoxazole: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.

2-(bromomethyl)-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity and applications.

Uniqueness

7-bromo-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity for various chemical transformations

Activité Biologique

7-Bromo-2-(chloromethyl)-1,3-benzoxazole (7-Br-2-CMB) is a heterocyclic compound characterized by the presence of both bromine and chloromethyl groups attached to a benzoxazole ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

- Molecular Formula : C_9H_7BrClN_1O

- Molecular Weight : Approximately 276.51 g/mol

The compound's reactivity is influenced by the halogen substituents, which can enhance its binding affinity to biological targets.

Antimicrobial Properties

Preliminary studies indicate that 7-Br-2-CMB exhibits significant antimicrobial activity. Its effectiveness against various strains of fungi and bacteria has been documented:

- In Vitro Anti-Candida Activity : Research has shown that derivatives of benzoxazole, including 7-Br-2-CMB, can inhibit the growth of Candida albicans and Candida glabrata. For instance, certain derivatives displayed a minimum inhibitory concentration (MIC) as low as 16 µg/mL against C. albicans isolates, demonstrating their potential as antifungal agents .

- Mechanism of Action : The mode of action includes disruption of membrane integrity and interference with ergosterol synthesis, which is critical for fungal cell viability. This mechanism is similar to that of established antifungal agents like Amphotericin B (AmB) but without cross-resistance issues .

Antibacterial Activity

The compound also shows promise in antibacterial applications. Studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentrations (MIC) : The compound's MIC values against common bacterial strains have been reported, indicating its potential as an antibacterial agent. For example, it has been noted that certain benzoxazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of 7-Br-2-CMB in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Chloromethyl)-1,3-benzoxazole | Lacks bromine; contains only chloromethyl | Less reactive compared to 7-bromo variant |

| 1,3-Benzoxazole-7-carbonitrile | Lacks chloromethyl group | Different reactivity profile due to nitrile |

| 5-Bromo-2-methyl-1,3-benzoxazole | Contains bromine but different substitution pattern | Different biological activity potential |

| 6-Bromo-2-methylbenzo[d]oxazole | Similar bromination but different position | Variations in reactivity and applications |

The presence of both bromine and chloromethyl groups in 7-Br-2-CMB enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of benzoxazole, including 7-Br-2-CMB. These studies have demonstrated:

- Synthesis Efficiency : The synthesis of bromo-derivatives often results in higher yields compared to other modifications, suggesting that the bromine atom plays a crucial role in enhancing the reactivity during chemical reactions .

- Biological Evaluation : In one study, derivatives were tested against clinical isolates of fungi and bacteria. The results indicated that certain derivatives exhibited broad-spectrum activity with minimal toxicity towards mammalian cells .

Propriétés

IUPAC Name |

7-bromo-2-(chloromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOULWITLNUIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.